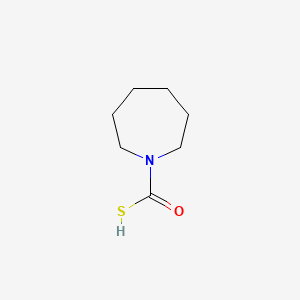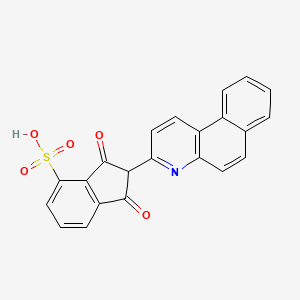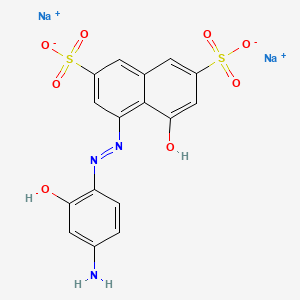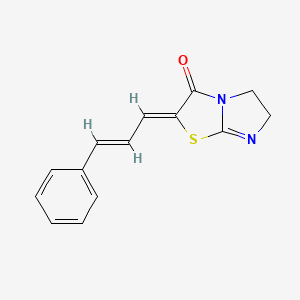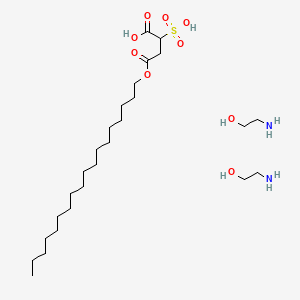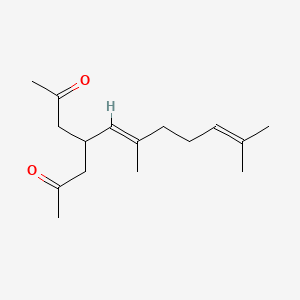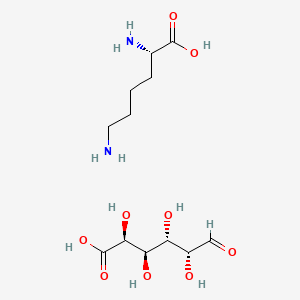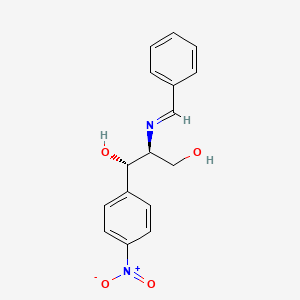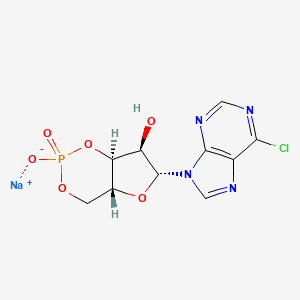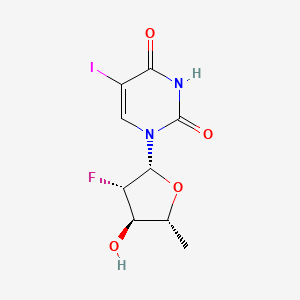
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides but has been modified to include a fluorine atom and an iodine atom. These modifications can significantly alter its biological activity and make it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the fluorine atom at the 2-position and the iodine atom at the 5-position of the uracil ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired modifications.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the iodine atom or other functional groups.
Substitution: The fluorine and iodine atoms can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a probe in chemical studies.
Biology: The compound is used in studies of nucleic acid interactions and as a tool to investigate the mechanisms of DNA and RNA synthesis.
Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine and iodine atoms can enhance its binding affinity to specific molecular targets, such as viral or cancerous DNA, leading to the inhibition of replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine
- 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine
Uniqueness
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil is unique due to the presence of both fluorine and iodine atoms, which can significantly alter its biological activity compared to other nucleoside analogs. These modifications can enhance its stability, binding affinity, and specificity for certain molecular targets, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
105281-09-2 |
|---|---|
Formule moléculaire |
C9H10FIN2O4 |
Poids moléculaire |
356.09 g/mol |
Nom IUPAC |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FIN2O4/c1-3-6(14)5(10)8(17-3)13-2-4(11)7(15)12-9(13)16/h2-3,5-6,8,14H,1H3,(H,12,15,16)/t3-,5+,6-,8-/m1/s1 |
Clé InChI |
BJMVGHXOFBSOAE-YTKLMKCDSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=C(C(=O)NC2=O)I)F)O |
SMILES canonique |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


